molecular formula C12H16BrFO B13529948 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene

Cat. No.: B13529948
M. Wt: 275.16 g/mol
InChI Key: VSSCDNVTIPSSHQ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene is an organic compound with the molecular formula C12H16BrFO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and butoxyethyl groups attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 1-bromo-2-butoxyethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the reaction.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and fluorine) and the butoxyethyl group contribute to its reactivity and ability to form stable intermediates. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-1-butoxyethyl)-3-fluorobenzene
  • 1-(2-Bromo-1-butoxyethyl)-4-fluorobenzene
  • 1-(2-Bromo-1-butoxyethyl)benzene

Uniqueness

1-(2-Bromo-1-butoxyethyl)-2-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which influences its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H16BrFO

Molecular Weight

275.16 g/mol

IUPAC Name

1-(2-bromo-1-butoxyethyl)-2-fluorobenzene

InChI

InChI=1S/C12H16BrFO/c1-2-3-8-15-12(9-13)10-6-4-5-7-11(10)14/h4-7,12H,2-3,8-9H2,1H3

InChI Key

VSSCDNVTIPSSHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CBr)C1=CC=CC=C1F

Origin of Product

United States

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